molecular formula C7H9Cl2N3S B2418037 6-hydrazinyl-1,3-benzothiazoledihydrochloride CAS No. 2305622-57-3

6-hydrazinyl-1,3-benzothiazoledihydrochloride

Cat. No.: B2418037
CAS No.: 2305622-57-3
M. Wt: 238.13
InChI Key: BMSQPGVBQGNEJT-UHFFFAOYSA-N
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Description

6-hydrazinyl-1,3-benzothiazoledihydrochloride is a chemical compound with the molecular formula C7H9Cl2N3S. It belongs to the class of benzothiazole derivatives, which are known for their wide range of biological activities and medicinal applications

Scientific Research Applications

6-hydrazinyl-1,3-benzothiazoledihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gear, and avoiding breathing dust/fume/gas/mist/vapors/spray . It should be stored in a well-ventilated place, with the container kept tightly closed .

Future Directions

Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . They are widely used in various applications, including as vulcanization accelerators, antioxidants, plant growth regulators, anti-inflammatory agents, enzyme inhibitors, imaging reagents, fluorescence materials, and electroluminescent devices . The future development trend and prospect of the synthesis of benzothiazoles were anticipated .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzothiazole derivatives typically involves the reaction of 2-aminothiophenol with various aldehydes or ketones . For 6-hydrazinyl-1,3-benzothiazoledihydrochloride, the specific synthetic route may involve the condensation of 2-aminothiophenol with hydrazine derivatives under acidic conditions, followed by the formation of the dihydrochloride salt .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often utilize green chemistry principles to minimize environmental impact. These methods may include the use of recyclable catalysts, solvent-free conditions, and microwave-assisted synthesis . The production of this compound would likely follow similar principles to ensure efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

6-hydrazinyl-1,3-benzothiazoledihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols .

Mechanism of Action

The mechanism of action of 6-hydrazinyl-1,3-benzothiazoledihydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or interfere with cellular processes, leading to its observed biological effects . For example, benzothiazole derivatives have been shown to inhibit DNA gyrase and other essential bacterial enzymes .

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzothiazole: The parent compound, known for its aromatic heterocyclic structure.

    2-Aminobenzothiazole: A derivative with significant biological activity.

    2-Mercaptobenzothiazole: Used in the rubber industry as a vulcanization accelerator.

Uniqueness

6-hydrazinyl-1,3-benzothiazoledihydrochloride is unique due to its specific hydrazine functional group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1,3-benzothiazol-6-ylhydrazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S.2ClH/c8-10-5-1-2-6-7(3-5)11-4-9-6;;/h1-4,10H,8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSQPGVBQGNEJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NN)SC=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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